molecular formula C9H11BrN2 B2553839 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1259512-11-2

6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B2553839
CAS No.: 1259512-11-2
M. Wt: 227.105
InChI Key: CGRAIZNYIYTGLF-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C9H11BrN2 It is characterized by a pyrrolo[3,2-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of a pyrrolo[3,2-b]pyridine precursor with a brominating agent. One common method is the bromination of 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrrolo[3,2-b]pyridines, while oxidation reactions produce N-oxides or other oxidized forms.

Scientific Research Applications

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins involved in signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-Boc-3,3-dimethyl-2,3-dihydro-4-azaindole
  • tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structure imparts distinct electronic properties and reactivity, making it valuable for the synthesis of complex molecules and materials .

Biological Activity

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS No. 1259512-11-2) is a heterocyclic compound that has garnered attention for its potential biological activities. Its molecular formula is C9H11BrN2C_9H_{11}BrN_2 with a molecular weight of approximately 227.1 g/mol. This compound's structure and substituents suggest various pharmacological properties, making it a subject of interest in medicinal chemistry.

The compound is characterized by the following structural features:

  • Molecular Formula : C9H11BrN2C_9H_{11}BrN_2
  • Molecular Weight : 227.1 g/mol
  • SMILES Notation : CC1(CNC2=CC(=NC=C21)Br)C

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including but not limited to:

  • Anticancer properties
  • Antimicrobial effects
  • Neuropharmacological effects

Anticancer Activity

Studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • In vitro studies have shown that certain pyrrolo derivatives can inhibit the proliferation of HeLa and A375 human tumor cell lines effectively. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented, suggesting potential applications in treating bacterial infections. The structure of this compound may contribute to its ability to disrupt microbial cell functions.

Neuropharmacological Effects

The compound's structural characteristics also indicate possible interactions with neurotransmitter systems. Research into similar compounds has revealed potential for acting as dopamine receptor antagonists, which could lead to applications in treating psychiatric disorders .

Research Findings and Case Studies

A review of the literature reveals several studies that highlight the biological activity of pyrrolo derivatives:

StudyFocusFindings
MDPI (2022)Synthesis and Biomedical ApplicationsIdentified compounds with IC50 values indicating potent inhibition against CDK2 and CDK9 .
PubChemStructural InformationProvided molecular data supporting the compound's potential as a therapeutic agent .
ResearchGateMolecular ModelingExplored structure-activity relationships leading to the identification of novel antipsychotic agents .

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRAIZNYIYTGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1N=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of (5-bromo-2-iodo-pyridin-3-yl)-(2-methyl-allyl)-amine (10.2 g, 28.9 mmol), tetrabutylammonium chloride (9.64 g, 34.7 mmol), sodium formate (2.36 g, 34.7 mmol), palladium acetate (0.97 g, 4.3 mmol), triethylamine (8.76 g, 86.7 mmol), water (12.1 mL) and dimethyl sulfoxide (255 mL) was stirred at 100° C. under nitrogen for 1 h. The mixture was cooled by the addition of ice (100 g) then was diluted with water (200 mL) with stirring. The mixture was partitioned between water (1 L) and a mixture of toluene (600 mL) and EtOAc (50 mL). The organic phase was washed with water (4×250 mL), dried (Na2SO4) and evaporated in vacuo to give a brown oil. Chromatography (SiO2, gradient elution with 0-100% diethyl ether in 40-60 petroleum ether) gave the title compound (2.84 g) as a yellow solid. MS: [M+H]+=227, 229.
Name
(5-bromo-2-iodo-pyridin-3-yl)-(2-methyl-allyl)-amine
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step One
Quantity
9.64 g
Type
catalyst
Reaction Step One
Quantity
0.97 g
Type
catalyst
Reaction Step One
Name
Quantity
12.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Prepared according to procedure K using 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (300 mg, 1.244 mmol), sodium bis(2-methoxyethoxy)-aluminium hydride (1.131 mL, 3.73 mmol) in toluene (3 mL). After purification 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine was obtained as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.131 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

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